molecular formula C20H18FNO4 B2664666 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010886-37-9

3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Número de catálogo: B2664666
Número CAS: 1010886-37-9
Peso molecular: 355.365
Clave InChI: IFWMJRIPBYLVMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazine family, a class of heterocyclic compounds characterized by fused coumarin and oxazine rings. These structures are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and antimalarial properties . For instance, derivatives with substitutions at the 3-aryl (e.g., 4-fluorophenyl, 4-chlorophenyl) and 9-alkyl/alkoxy positions (e.g., hydroxyethyl, benzyl, methoxypropyl) have been synthesized and studied .

The 4-fluorophenyl group at position 3 is a common pharmacophore that enhances electronic interactions with biological targets, while the 2-methoxyethyl substituent at position 9 likely improves solubility and bioavailability compared to bulkier or more polar groups .

Propiedades

IUPAC Name

3-(4-fluorophenyl)-9-(2-methoxyethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-24-9-8-22-10-16-18(26-12-22)7-6-15-19(23)17(11-25-20(15)16)13-2-4-14(21)5-3-13/h2-7,11H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWMJRIPBYLVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromeno[8,7-e][1,3]oxazin core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including cyclization, oxidation, and substitution to introduce the various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the core structure.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound belongs to the class of oxazines, which are heterocyclic compounds featuring an oxygen atom in a six-membered ring. The synthesis of 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be achieved through several methodologies, including:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while being environmentally friendly.
  • Multicomponent Reactions : These reactions allow for the efficient assembly of the compound from various precursors under controlled conditions.

The molecular structure of this compound suggests potential interactions with biological targets, making it a subject of interest for further research.

Pharmacological Activities

Research indicates that compounds similar to 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The structural features of oxazines often correlate with anti-inflammatory activities, positioning this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of oxazine derivatives:

  • Antitumor Activity : Similar compounds have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. For instance, talazoparib, a known PARP inhibitor, has demonstrated significant antitumor activity in BRCA mutation-associated cancers . This highlights the potential for 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one to be explored in similar therapeutic contexts.
  • Mechanism of Action : The exact mechanism by which this compound exerts its effects is not fully understood. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in disease processes. Ongoing research aims to elucidate these interactions further.

Potential Applications in Drug Development

Given its structural characteristics and preliminary findings regarding its biological activities, 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several potential applications:

  • Drug Discovery : Its unique chemical structure makes it a valuable candidate for developing new therapeutic agents targeting cancer and infectious diseases.
  • Therapeutic Formulations : The compound's favorable pharmacokinetic properties could facilitate its formulation into effective therapeutic agents.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound's binding affinity and selectivity, while the methoxyethyl group may influence its solubility and bioavailability.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 3) Substituents (Position 9) Yield (%) Melting Point (°C) Key References
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-... 4-Fluorophenyl 2-Hydroxyethyl 81 149–151
3-(4-Chlorophenyl)-9-(3-methoxypropyl)-... 4-Chlorophenyl 3-Methoxypropyl N/A N/A
9-(2-Methoxyethyl)-3-(4-methoxyphenyl)-... 4-Methoxyphenyl 2-Methoxyethyl + Trifluoromethyl N/A N/A
9-(4-Fluorobenzyl)-2-phenyl-... Phenyl 4-Fluorobenzyl 35 140–143
9-Benzyl-2-phenyl-... Phenyl Benzyl 40 138–140

Key Observations:

  • Position 3 Substituents: 4-Fluorophenyl (target compound): Enhances electronic effects for receptor binding compared to 4-chlorophenyl or 4-methoxyphenyl .
  • Position 9 Substituents :
    • 2-Methoxyethyl (target compound): Balances lipophilicity and solubility better than bulkier groups like benzyl or thienylmethyl .
    • Hydroxyethyl (): Higher polarity reduces bioavailability but may improve water solubility (m.p. 149–151°C vs. 138–140°C for benzyl derivatives) .

Research Findings and Data Tables

Spectral and Analytical Data

Table 3: NMR and HRMS Data for Selected Analogues

Compound (Evidence Source) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed [M+H]⁺)
3-(4-Fluorophenyl)-9-(2-hydroxyethyl)-... (4) 2.98 (t, 2H), 3.77 (t, 2H), 4.23 (s, 2H) 177.9 (C=O), 162.4 (C-F) N/A
9-Benzyl-2-phenyl-... (5) 8.04 (d, 1H), 7.79 (d, 2H), 4.96 (s, 2H) 177.9 (C=O), 137.5 (aromatic) 370.1432 (Calc: 370.1438)
9-(4-Fluorophenyl)-2-phenyl-... (7) 7.50 (q, 3H), 6.93 (d, 1H), 4.94 (s, 2H) 162.4 (C-F), 117.5 (aromatic) 384.1585 (Calc: 384.1585)

Notes:

  • Fluorine atoms (e.g., 4-fluorophenyl) produce distinct ¹³C NMR shifts (~162 ppm) due to strong electronegativity .
  • The 2-methoxyethyl group’s protons are expected to resonate near δ 3.3–3.5 ppm (OCH₂CH₂O), analogous to ’s methoxyethyl derivatives .

Actividad Biológica

3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound is believed to exert its biological effects primarily through the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP plays a crucial role in DNA repair mechanisms, particularly in cells with BRCA1 or BRCA2 mutations. Inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that rely on this repair pathway.

Antitumor Activity

Research indicates that compounds similar to 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one have demonstrated significant antitumor activity:

  • In vitro Studies : In cell line studies, compounds with structural similarities have shown potent inhibition of cancer cell proliferation. For instance, talazoparib (a related PARP inhibitor) has shown an EC50 of 0.3 nM in BRCA1 mutant MX-1 breast cancer cells and 5 nM in Capan-1 cells .
  • In vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor growth when administered orally. Talazoparib has shown remarkable efficacy in xenograft models involving BRCA1 mutant tumors .

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics:

  • Bioavailability : Compounds like talazoparib have been noted for their oral bioavailability and prolonged half-life (approximately 50 hours), allowing for once-daily dosing regimens .
  • Metabolism : Metabolic studies indicate that these compounds undergo extensive hepatic metabolism but retain sufficient active concentrations to exert therapeutic effects.

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of PARP inhibitors similar to 3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one:

  • Phase I Trials : A study involving talazoparib showed a maximum tolerated dose (MTD) of 1.0 mg/day with significant antitumor responses observed in patients with BRCA mutation-associated cancers. The trial reported confirmed responses in approximately 50% of patients treated at this dose level .
  • Adverse Events : Common adverse effects included fatigue and anemia; however, the overall safety profile was deemed acceptable with careful monitoring .

Data Table: Summary of Clinical Findings

ParameterTalazoparib (Similar Compound)Reference
MTD1.0 mg/day
Half-life~50 hours
EC50 (MX-1 Cells)0.3 nM
Confirmed Responses50% in BRCA-mutated cancers
Common Adverse EventsFatigue (37%), Anemia (35%)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.